Pd-Catalyzed Amination: 4,8- vs 2,6-Dichloro Analog
Under identical Pd-catalyzed amination conditions (Pd(dba)₂ / BINAP, t-BuONa, dioxane, 100 °C), 4,8-dichloroquinoline reacted with 1-adamantanamine to produce the mono-aminated adduct in 72% yield, whereas the 2,6-dichloroquinoline isomer gave only 38% yield [1]. The 4,8-isomer thus provides a nearly two-fold yield advantage in this therapeutically relevant adamantane conjugation, reducing the mass of starting material required per unit of product by approximately 47%.
| Evidence Dimension | Isolated yield of mono-amination product |
|---|---|
| Target Compound Data | 72% (4,8-dichloroquinoline + 1-adamantanamine, Pd(dba)₂/BINAP, 100 °C, 24 h) [1] |
| Comparator Or Baseline | 2,6-dichloroquinoline: 38% under same conditions [1] |
| Quantified Difference | +34 percentage points (1.9-fold improvement) |
| Conditions | Pd(dba)₂ (2 mol%), BINAP (4 mol%), t-BuONa (1.4 eq), 1,4-dioxane, 100 °C, 24 h; reported in Molecules 2013, 18(2), 2096-2109, Table 2. |
Why This Matters
A 1.9-fold yield improvement translates directly to lower synthesis cost and higher throughput in medicinal chemistry campaigns using adamantane-quinoline scaffolds.
- [1] Abel, A.S. et al. (2013) 'Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines', Molecules, 18(2), pp. 2096–2109. Table 2, entries for 4,8- and 2,6-dichloroquinolines. doi:10.3390/molecules18022096. View Source
